2,4-Imidazolidinedione,1-acetyl-5-hydroxy-(9ci)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

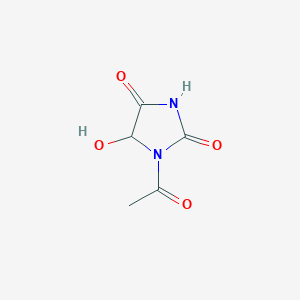

2,4-Imidazolidinedione, 1-acetyl-5-hydroxy-(9CI) is a chemical compound with the molecular formula C5H6N2O4 and a molecular weight of 158.11 g/mol . This compound is known for its unique structure, which includes an imidazolidinedione core with acetyl and hydroxy functional groups. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Imidazolidinedione, 1-acetyl-5-hydroxy-(9CI) typically involves the condensation of diketene with urea . This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the yield and purity of the compound.

Industrial Production Methods

In industrial settings, the production of 2,4-Imidazolidinedione, 1-acetyl-5-hydroxy-(9CI) may involve large-scale reactors and optimized reaction conditions to maximize efficiency and minimize costs. The use of catalysts and advanced purification techniques ensures the high quality of the final product.

Análisis De Reacciones Químicas

Types of Reactions

2,4-Imidazolidinedione, 1-acetyl-5-hydroxy-(9CI) undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The imidazolidinedione core can be reduced to form imidazolidine derivatives.

Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the imidazolidinedione core may produce imidazolidine derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1. Inhibition of Metalloproteinases

One of the significant applications of 2,4-Imidazolidinedione derivatives is their role as inhibitors of metalloproteinases (MMPs). MMPs are enzymes involved in the degradation of extracellular matrix components and are implicated in various pathological conditions such as arthritis, cancer metastasis, and tissue remodeling. Research indicates that compounds like 2,5-Dioxoimidazolidin-4-yl acetamides exhibit inhibitory effects on MMPs, particularly MMP12. This inhibition can be beneficial in treating inflammatory diseases and conditions associated with excessive tissue remodeling .

2. Anticancer Properties

Studies have shown that certain derivatives of 2,4-Imidazolidinedione possess anticancer properties. For instance, the compound's ability to modulate signaling pathways involved in cell proliferation and apoptosis has been investigated. The mechanism involves the regulation of matrix metalloproteinase activity, which is crucial for tumor invasion and metastasis .

Biochemical Applications

1. Enzyme Regulation

The compound has been studied for its potential to regulate various enzymes involved in metabolic pathways. Its structural characteristics allow it to interact with specific enzyme active sites, potentially leading to the development of enzyme inhibitors that can modulate biochemical reactions in metabolic disorders .

2. Drug Development

Due to its unique chemical structure, 2,4-Imidazolidinedione serves as a scaffold for drug design. Researchers are exploring its derivatives for developing new therapeutic agents targeting specific diseases, including those related to cardiovascular health and metabolic syndromes .

Materials Science Applications

1. Polymer Chemistry

In materials science, derivatives of 2,4-Imidazolidinedione are being explored for their potential use in polymer chemistry. Their ability to form cross-linked structures makes them suitable for creating durable materials with specific mechanical properties. This application is particularly relevant in developing biodegradable plastics and other environmentally friendly materials .

2. Coatings and Adhesives

The compound's chemical properties also lend themselves to applications in coatings and adhesives. Its ability to enhance adhesion and provide protective coatings against environmental degradation has been noted in several studies .

Data Summary Table

Case Studies

Case Study 1: MMP Inhibition in Arthritis Treatment

Research conducted on 2,5-Dioxoimidazolidin-4-yl acetamides demonstrated significant inhibition of MMPs involved in joint degradation during arthritis progression. In vitro studies showed a reduction in inflammatory markers when treated with these compounds.

Case Study 2: Anticancer Efficacy

A series of experiments evaluated the anticancer efficacy of modified imidazolidinediones against breast cancer cell lines. Results indicated that these compounds effectively induced apoptosis and inhibited cell proliferation by targeting MMP activity.

Mecanismo De Acción

The mechanism of action of 2,4-Imidazolidinedione, 1-acetyl-5-hydroxy-(9CI) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparación Con Compuestos Similares

Similar Compounds

2,4-Imidazolidinedione: Lacks the acetyl and hydroxy groups, making it less versatile in chemical reactions.

1-Acetyl-2,4-Imidazolidinedione: Lacks the hydroxy group, which may affect its reactivity and biological activity.

5-Hydroxy-2,4-Imidazolidinedione: Lacks the acetyl group, which may influence its solubility and stability.

Uniqueness

2,4-Imidazolidinedione, 1-acetyl-5-hydroxy-(9CI) is unique due to the presence of both acetyl and hydroxy functional groups, which enhance its reactivity and potential applications in various fields. The combination of these groups allows for a broader range of chemical modifications and biological interactions.

Actividad Biológica

2,4-Imidazolidinedione, 1-acetyl-5-hydroxy-(9CI) is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. Characterized by its molecular formula C7H8N2O3 and a molecular weight of 158.11 g/mol, this compound features both acetyl and hydroxy functional groups, which enhance its reactivity and versatility in various applications.

Research indicates that 2,4-Imidazolidinedione, 1-acetyl-5-hydroxy-(9CI) may exhibit antimicrobial and antiviral properties. The proposed mechanism of action involves interactions with specific enzymes or receptors, potentially modulating their activity. This modulation could lead to therapeutic effects in various diseases, suggesting that the compound may play a role in drug development.

Biological Activity Overview

The biological activities of 2,4-Imidazolidinedione, 1-acetyl-5-hydroxy-(9CI) can be summarized as follows:

| Activity | Description |

|---|---|

| Antimicrobial | Exhibits activity against certain bacterial strains; further studies needed. |

| Antiviral | Preliminary findings suggest potential antiviral properties. |

| Enzyme Inhibition | May inhibit specific enzymes involved in disease pathways. |

| Interaction with Receptors | Binds to biological targets influencing cellular pathways. |

Antimicrobial Properties

A study conducted on the antimicrobial efficacy of 2,4-Imidazolidinedione derivatives demonstrated significant activity against Gram-positive bacteria. The study highlighted the importance of structural modifications in enhancing the compound's effectiveness.

Antiviral Activity

In vitro assays have shown that 2,4-Imidazolidinedione, 1-acetyl-5-hydroxy-(9CI) can inhibit viral replication in specific cell lines. The compound's ability to interfere with viral entry or replication mechanisms is under investigation, with promising results suggesting its potential as an antiviral agent.

Enzyme Interaction Studies

Further research has focused on the interaction of this compound with metalloproteinases, particularly MMP12. Inhibition of these enzymes may provide therapeutic benefits for inflammatory diseases . The findings indicate that structural analogs could be developed for enhanced potency against metalloproteinases.

Synthesis and Applications

The synthesis of 2,4-Imidazolidinedione, 1-acetyl-5-hydroxy-(9CI) typically involves the condensation of diketene with urea. This method allows for the efficient production of the compound while maintaining high purity levels through advanced purification techniques.

The versatility of this compound extends beyond medicinal chemistry; it has potential applications in agricultural chemistry as a pesticide due to its biological activity against pathogens affecting crops.

Propiedades

IUPAC Name |

1-acetyl-5-hydroxyimidazolidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O4/c1-2(8)7-4(10)3(9)6-5(7)11/h4,10H,1H3,(H,6,9,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHIFYFPCJVVECI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C(C(=O)NC1=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.